molecular formula C19H24ClN3O2 B15260668 Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B15260668
M. Wt: 361.9 g/mol
InChI Key: KQWSMRYBRLUHHY-UHFFFAOYSA-N
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Description

Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound belonging to the imidazo[1,2-a]pyrazine family. This compound is characterized by its unique fused bicyclic structure, which makes it a valuable scaffold in various fields of chemistry and biology. The imidazo[1,2-a]pyrazine core is known for its versatility in drug development and material science due to its structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multistep reactions starting from readily available precursors. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloromethyl group and benzyl ester moiety contribute to its reactivity and potential as a versatile scaffold in various applications .

Properties

Molecular Formula

C19H24ClN3O2

Molecular Weight

361.9 g/mol

IUPAC Name

benzyl 2-butan-2-yl-3-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C19H24ClN3O2/c1-3-14(2)18-16(11-20)23-10-9-22(12-17(23)21-18)19(24)25-13-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3

InChI Key

KQWSMRYBRLUHHY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CCl

Origin of Product

United States

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